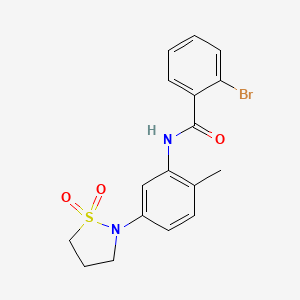

![molecular formula C14H11NO6S B2587646 3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid CAS No. 775310-75-3](/img/structure/B2587646.png)

3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

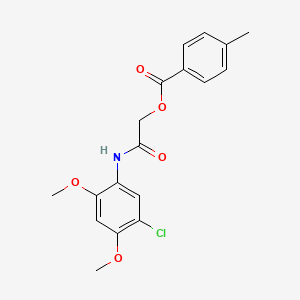

“3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid” is a compound with the molecular formula C14H11NO6S . It has a molecular weight of 321.31 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid” consists of a benzodioxole ring attached to a benzoic acid moiety through a sulfamoyl linkage . The molecular formula is C14H11NO6S .

科学的研究の応用

Stress Tolerance in Plants

Research has shown that compounds similar to "3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid," such as benzoic acid and its derivatives, play a significant role in inducing stress tolerance in plants. A study found that benzoic acid is effective at lower concentrations than its derivatives, like salicylic acid, in inducing tolerance to heat, drought, and chilling stress in bean and tomato plants. This suggests that the benzoic acid structural portion common to these molecules might be the basic functional molecular structure imparting stress tolerance in plants (Senaratna et al., 2004).

Meta-C–H Functionalization of Benzoic Acid Derivatives

Another study highlights the importance of benzoic acid derivatives in selective C–H bond functionalization, which provides synthetically useful tools for step-economical organic synthesis. The research presents a general protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template, showcasing the versatility of benzoic acid derivatives in organic synthesis and their potential applications in drug development and materials science (Li et al., 2016).

Anticonvulsant Activities of Derivatives

The anticonvulsant activities of 3-substituted 1,2-benzisoxazole derivatives, including compounds with sulfamoyl groups, were studied, highlighting the potential of these derivatives in medical research. Some derivatives displayed marked anticonvulsant activity in mice, indicating the therapeutic potential of sulfamoyl-benzisoxazole derivatives in treating convulsive disorders (Uno et al., 1979).

Sulfonatocalixarene Receptor Binding

The binding behavior of sulfonatocalixarene receptors with 2-acetoxybenzoic acid (aspirin) was explored through experiments and theory, showing how these receptors can form complexes with drug molecules. This research could have implications for drug delivery systems and the design of molecular sensors (Thorave et al., 2020).

Photophysical Properties of Coordination Polymers

Lanthanide-based coordination polymers assembled from derivatives of benzoic acid were synthesized, and their crystal structures and photophysical properties were analyzed. This study contributes to the understanding of how benzoic acid derivatives can be used to create materials with specific light-emitting properties, which could have applications in optoelectronics and photonics (Sivakumar et al., 2011).

特性

IUPAC Name |

3-(1,3-benzodioxol-5-ylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6S/c16-14(17)9-2-1-3-11(6-9)22(18,19)15-10-4-5-12-13(7-10)21-8-20-12/h1-7,15H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAMQYQULKHFKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide](/img/structure/B2587564.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2587565.png)

![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)

![methyl 3-({(2Z)-6-chloro-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2587573.png)

![N-cyclopentyl-1-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587576.png)

![7-[(3-Chlorobenzyl)oxy]-4-[(Methylamino)methyl]-2h-Chromen-2-One](/img/structure/B2587581.png)

![1-(2,3-Dimethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2587583.png)